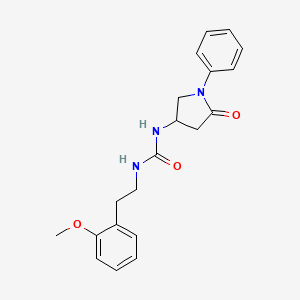
1-(2-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, commonly known as MPX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPX belongs to the class of compounds known as phenethylamines, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
The compound and its derivatives have been studied for their potential in enzyme inhibition and anticancer activity. Specifically, certain urea derivatives have shown inhibition against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Moreover, some derivatives have exhibited in vitro anticancer activity against prostate cancer cell lines, indicating potential therapeutic applications in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Drug Analysis and Pharmacokinetics
Derivatives of this compound, such as AR-A014418, have been synthesized and utilized as internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis. This application is crucial in the pharmacokinetic studies of drugs, aiding in understanding drug absorption, distribution, and other pharmacokinetic properties (Liang, Wang, Yan, & Wang, 2020).
Neuropeptide Receptor Studies
Studies on trisubstituted phenyl urea derivatives, including analogs of the compound, have shown their potential as neuropeptide Y5 (NPY5) receptor antagonists. These findings are significant in understanding and potentially treating conditions related to neuropeptide receptors, such as obesity and other metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Antimicrobial Properties
Research on novel imidazole ureas/carboxamides derivatives, including analogs of the compound , has indicated their potential in antimicrobial applications. These compounds have shown effectiveness against various microbial strains, suggesting their use in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Material Science and Hydrogel Formation
In material science, derivatives of the compound have been explored for their capacity to form hydrogels, which are crucial in various applications, including drug delivery systems. The ability to tune the physical properties of these gels by modifying the anion components of the compounds opens up a wide range of possibilities in material science and engineering (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-10-6-5-7-15(18)11-12-21-20(25)22-16-13-19(24)23(14-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFKWANHGYBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631082.png)
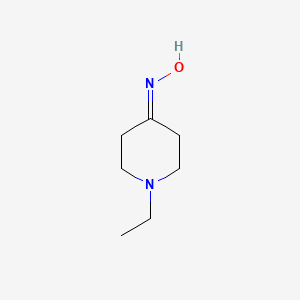
![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)
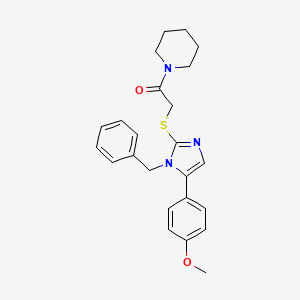

![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea](/img/structure/B2631091.png)
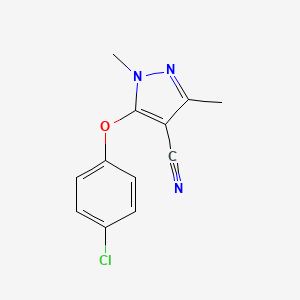
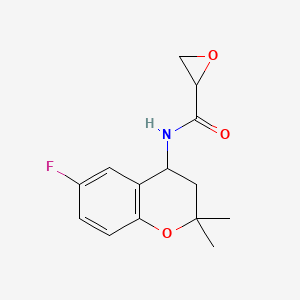
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2631095.png)

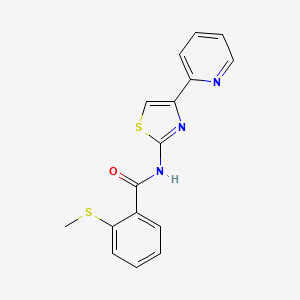
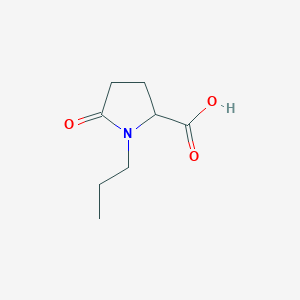
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide](/img/structure/B2631101.png)
